An In-depth Technical Guide on the Synthesis and Characterization of (Indolin-4-yl)methanol
An In-depth Technical Guide on the Synthesis and Characterization of (Indolin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound (Indolin-4-yl)methanol. The methodologies detailed herein are compiled from established chemical literature, offering a foundational resource for researchers engaged in the synthesis of novel indoline scaffolds and for professionals in the field of drug discovery and development.
Synthesis of (Indolin-4-yl)methanol
The synthesis of (Indolin-4-yl)methanol can be approached through a multi-step pathway commencing from commercially available indole-4-carboxylic acid. The proposed synthetic route involves two key transformations: the reduction of the indole nucleus to an indoline and the subsequent reduction of the carboxylic acid moiety to a primary alcohol.
Proposed Synthetic Pathway
A plausible and efficient synthetic route is outlined below. This pathway leverages well-established reduction methodologies, ensuring reproducibility and scalability.
Caption: Proposed two-step synthesis of (Indolin-4-yl)methanol.
Experimental Protocols
Step 1: Synthesis of Indoline-4-carboxylic acid
This procedure is adapted from general methods for the reduction of indoles to indolines.[1]
-
Materials:
-
Indole-4-carboxylic acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Glacial acetic acid
-
Deionized water
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
In a round-bottom flask, dissolve indole-4-carboxylic acid in glacial acetic acid.
-
Cool the stirred solution to 10-15 °C in an ice bath.
-
Slowly add sodium cyanoborohydride in portions, maintaining the temperature below 20 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4 hours.
-
Decompose the reaction complex by the careful addition of water.
-
Remove the acetic acid under reduced pressure.
-
Make the aqueous residue alkaline with a 2N sodium hydroxide solution and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield indoline-4-carboxylic acid.
-
Step 2: Synthesis of (Indolin-4-yl)methanol
This protocol is based on the standard reduction of carboxylic acids using lithium aluminum hydride.[2][3]
-
Materials:
-
Indoline-4-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
10% Sulfuric acid
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF in a round-bottom flask equipped with a reflux condenser.
-
Slowly add a solution of indoline-4-carboxylic acid in anhydrous THF to the stirred suspension of LiAlH₄.
-
After the addition is complete, reflux the reaction mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water.
-
Acidify the mixture with 10% sulfuric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude (Indolin-4-yl)methanol.
-
Purify the crude product by column chromatography on silica gel.
-
Characterization of (Indolin-4-yl)methanol
The structural elucidation and purity assessment of the synthesized (Indolin-4-yl)methanol would be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for (Indolin-4-yl)methanol are summarized in the tables below. These values are estimated based on the known spectral data of the indoline scaffold and related substituted derivatives.[4][5][6][7]
Table 1: Predicted ¹H NMR Spectral Data for (Indolin-4-yl)methanol
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H1 (NH) | Broad singlet | ~4.0-5.0 |
| H2 (CH₂) | Triplet | ~3.6 |
| H3 (CH₂) | Triplet | ~3.0 |
| H5 | Triplet | ~7.0 |
| H6 | Doublet | ~6.6 |
| H7 | Doublet | ~6.7 |
| CH₂OH | Singlet | ~4.6 |
| OH | Broad singlet | Variable |
Table 2: Predicted ¹³C NMR Spectral Data for (Indolin-4-yl)methanol
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~47 |
| C3 | ~29 |
| C3a | ~125 |
| C4 | ~135 |
| C5 | ~127 |
| C6 | ~118 |
| C7 | ~110 |
| C7a | ~150 |
| CH₂OH | ~65 |
Mass Spectrometry (MS)
The mass spectrum of (Indolin-4-yl)methanol is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the hydroxymethyl group and characteristic cleavages of the indoline ring.[8][9]
Table 3: Predicted Mass Spectrometry Data for (Indolin-4-yl)methanol
| Parameter | Predicted Value |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| [M+H]⁺ | 150.0862 |
| Key Fragments | m/z 118 (loss of CH₂OH), m/z 91 |
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the characterization of the synthesized (Indolin-4-yl)methanol.
Caption: Logical workflow for the purification and characterization of (Indolin-4-yl)methanol.
Biological Context and Signaling Pathways
While specific signaling pathways involving (Indolin-4-yl)methanol are not extensively documented, the indole and indoline scaffolds are privileged structures in medicinal chemistry, known to interact with a wide range of biological targets. Derivatives of these core structures have shown activity as anticancer, anti-inflammatory, and antimicrobial agents. Further research into the biological activity of (Indolin-4-yl)methanol could explore its potential as a modulator of various signaling pathways implicated in these disease areas.
It is important to note that the provided experimental protocols are based on established chemical principles and may require optimization for specific laboratory conditions and scales. The characterization data presented are predictive and should be confirmed by experimental analysis of the synthesized compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Indoline(496-15-1) 1H NMR spectrum [chemicalbook.com]
- 5. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Indole(120-72-9) 13C NMR [m.chemicalbook.com]
- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 9. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]






